Tubulysin D

Description

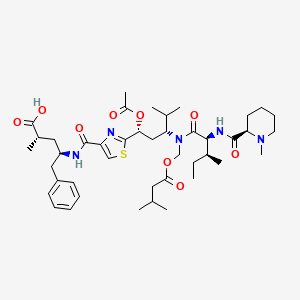

structure in first source

Properties

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJNCFZAPSBQTQ-HZZFHOQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309935-57-7 | |

| Record name | Tubulysin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBULYSIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA34PE4DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Biological Significance of Tubulysin D: A Technical Overview

Introduction: Tubulysin D is a member of the tubulysins, a class of exceptionally potent tetrapeptidic natural products that have garnered significant interest in the field of oncology and drug development.[1][2] Renowned for their profound cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance, tubulysins represent a promising class of payloads for antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides an in-depth exploration of the origin, isolation, mechanism of action, and biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Origin and Discovery

This compound, along with other members of the tubulysin family, is a secondary metabolite produced by specific strains of myxobacteria, which are soil-dwelling Gram-negative bacteria.[3][5] The initial discovery and isolation of tubulysins were reported in 2000 by Höfle and colleagues from the culture broths of Archangium gephyra (strain Ar 315) and Angiococcus disciformis (strain An d488).[3][6] Further examples have also been isolated from Cystobacter sp.[3] These natural products are structurally complex tetrapeptides, characterized by the presence of several unusual amino acid residues, including N-methyl-d-pipecolic acid (Mep), l-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup).[7][8] The limited availability from natural sources has spurred extensive efforts in total synthesis to enable further biological evaluation and development.[1][7]

Mechanism of Action: Microtubule Disruption

The potent cytotoxic effects of this compound stem from its function as a powerful inhibitor of tubulin polymerization.[9] By binding to the vinca domain of β-tubulin, it disrupts the assembly of microtubules, which are critical components of the cellular cytoskeleton.[3][10] This interference with microtubule dynamics leads to the rapid disintegration of the cytoskeleton, G2/M phase cell cycle arrest, and the induction of apoptosis, ultimately resulting in cell death.[9][11] Notably, this compound has demonstrated high potency against multidrug-resistant (MDR) cancer cell lines, making it an attractive candidate for overcoming drug resistance in cancer therapy.[2][4] The activity of this compound can be exceptionally high, with IC50 values reported in the picomolar to low nanomolar range across various cell lines.[6][9]

Quantitative Data: Cytotoxic Potency

The antiproliferative activity of this compound has been quantified against numerous human cancer cell lines. The following table summarizes key cytotoxicity data (IC50 values), highlighting its exceptional potency.

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| HL-60 | Promyelocytic Leukemia | 4.7 pM | [9] |

| HCT-116 | Colorectal Carcinoma | 3.1 pM | [9] |

| MCF7 | Breast Adenocarcinoma | 670 pM | [9] |

| A549 | Lung Carcinoma | 13 pM | [9] |

| L540cy | Hodgkin's Lymphoma | Similar to Tub(OAc) | [8] |

| L428 (MDR+) | Hodgkin's Lymphoma | Similar to Tub(OAc) | [8] |

| HL60/RV (MDR+) | Promyelocytic Leukemia | Similar to Tub(OAc) | [8] |

MDR+: Multidrug-resistant cell line.

Experimental Protocols

4.1. Isolation and Purification of Tubulysins

The isolation of tubulysins from myxobacterial cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. While specific parameters may vary between producing strains, a general methodology is outlined below.

I. Fermentation:

-

Strain Cultivation: Cultures of the producing myxobacterial strain (e.g., Archangium gephyra) are grown in a suitable nutrient-rich liquid medium.

-

Adsorber Resin: An adsorber resin (e.g., XAD-16) is added to the culture medium to sequester the secreted tubulysins, facilitating their extraction and protecting them from degradation.

-

Incubation: The culture is incubated for several days under controlled conditions (temperature, agitation) to allow for bacterial growth and production of the target compounds.

II. Extraction:

-

Resin Harvesting: The adsorber resin is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The resin is then washed with a polar solvent, such as methanol or acetone, to elute the adsorbed tubulysins and other metabolites.

-

Concentration: The resulting solvent extract is concentrated under reduced pressure to yield a crude extract.

III. Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to an initial chromatographic step, such as Solid Phase Extraction (SPE) or vacuum liquid chromatography (VLC), to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing tubulysins are further purified using preparative reverse-phase HPLC. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the different tubulysin analogues.

-

Final Purification: Multiple rounds of HPLC may be necessary to isolate this compound to a high degree of purity. The purity of the final compound is confirmed by analytical HPLC and mass spectrometry.

4.2. Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic analysis and total synthesis.

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HR-MS) were employed to determine the molecular formula, connectivity, and relative stereochemistry of the molecule.

-

Total Synthesis: The first total synthesis of this compound was reported by Ellman and colleagues in 2006.[12][13] This achievement not only confirmed the proposed structure but also provided a synthetic route to access larger quantities of the compound and its analogues for further biological studies.[12]

Visualized Workflows and Pathways

Biosynthesis of this compound

The biosynthesis of tubulysins is governed by a biosynthetic gene cluster discovered by Müller and colleagues.[7] This pathway involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, which sequentially incorporates and modifies the amino acid and polyketide precursors to construct the final tetrapeptide structure.

Caption: A simplified diagram of the this compound biosynthetic pathway.

General Experimental Workflow: Isolation and Purification

The following diagram illustrates the typical workflow for obtaining pure this compound from its natural source.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Eucodis starts commercialization of tubulysin A and B - LISAvienna - life science austria [lisavienna.at]

- 6. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Tubulysin D: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tubulysin D, a potent member of the tubulysin family of natural products, has garnered significant attention in the scientific community for its exceptional cytotoxic activity against a broad range of cancer cell lines, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth exploration of the chemical architecture and synthetic pathways of this compound, offering valuable insights for researchers engaged in oncology drug discovery and development.

Chemical Structure: A Complex Tetrapeptide

This compound is a linear tetrapeptide with a complex and highly functionalized structure.[3] Its molecular formula is C43H65N5O9S, and it has a molecular weight of approximately 828.1 g/mol .[4] The core of this compound is comprised of four amino acid residues: D-N-methylpipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and tubuphenylalanine (Tup).[5][6]

A defining feature of this compound's structure is the presence of a highly labile N,O-acetal functionality attached to the tubuvaline residue, which is crucial for its biological activity.[3] The molecule also contains a thiazole ring incorporated within the tubuphenylalanine fragment.[5]

Key Structural Features of this compound:

-

Tetrapeptide Core: Composed of D-N-methylpipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine.[5][6]

-

Tubuvaline (Tuv): A unique amino acid residue featuring a critical N,O-acetal group.[3]

-

Tubuphenylalanine (Tup): An unusual amino acid containing a thiazole moiety.[5]

-

Stereochemistry: The specific stereochemical configuration of the chiral centers is essential for its potent bioactivity.[1]

| Property | Value | Reference |

| Molecular Formula | C43H65N5O9S | [4] |

| Molecular Weight | 828.07 g/mol | [2] |

| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | [4] |

| CAS Number | 309935-57-7 | [4] |

Visualizing the Core Structure of this compound

The following diagram illustrates the complex chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound highlighting its four amino acid residues.

Synthetic Approaches to this compound

The total synthesis of this compound is a formidable challenge due to its structural complexity, multiple stereocenters, and the presence of the labile N,O-acetal group. Several research groups have reported successful total syntheses, often employing convergent strategies that involve the synthesis of the four key amino acid fragments followed by their sequential coupling.

General Retrosynthetic Strategy

A common retrosynthetic approach involves disconnecting the tetrapeptide at the three amide bonds, leading to the four constituent amino acid building blocks: Mep, Ile, Tuv, and Tup. The synthesis of the non-proteinogenic amino acids, Tuv and Tup, represents a significant portion of the synthetic effort.

Caption: General retrosynthetic analysis of this compound.

Key Experimental Protocols

While specific reagents and conditions vary between different reported syntheses, the following outlines a generalized experimental workflow for the key steps:

1. Synthesis of the Tubuvaline (Tuv) Fragment:

The synthesis of the tubuvaline fragment is particularly challenging due to the stereoselective installation of the N,O-acetal moiety.

-

Starting Material: A suitably protected chiral amino acid precursor.

-

Key Steps:

-

Asymmetric Aldol Addition: To establish the correct stereochemistry of the β-hydroxy-α-amino acid core.

-

Protection of Functional Groups: Orthogonal protecting groups are employed for the amine, hydroxyl, and carboxylic acid functionalities.

-

Formation of the N,O-acetal: This is often a late-stage transformation due to the lability of this group. It typically involves the reaction of the free amine with an appropriate aldehyde in the presence of a dehydrating agent.

-

Deprotection and Coupling: Selective deprotection of the carboxylic acid or amine to allow for subsequent peptide coupling.

-

2. Synthesis of the Tubuphenylalanine (Tup) Fragment:

The synthesis of tubuphenylalanine involves the construction of the thiazole ring.

-

Starting Material: A protected phenylalanine derivative.

-

Key Steps:

-

Thiazole Formation: A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

-

Functional Group Manipulations: Conversion of the resulting ester or other functional groups to the required carboxylic acid for peptide coupling.

-

3. Peptide Coupling and Final Assembly:

-

Coupling Reagents: Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are commonly used to form the amide bonds.

-

Sequence: The fragments are typically coupled in a stepwise manner, for example, by first coupling the Tuv and Tup fragments, followed by the addition of the Ile and then the Mep residues.

-

Final Deprotection: Global deprotection of all remaining protecting groups to yield the final this compound molecule.

Mechanism of Action: Targeting Tubulin Polymerization

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to the disruption of the microtubule network. This disruption ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death).[2]

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound remains a highly compelling molecule for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[7] Its complex structure presents significant synthetic challenges, but the development of elegant and efficient total synthesis routes has enabled further investigation into its biological activity and the generation of novel analogs with improved pharmacological properties. A thorough understanding of its chemical structure and synthesis is paramount for researchers aiming to harness the therapeutic potential of this remarkably potent natural product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C43H65N5O9S | CID 12134546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potent Anti-Cancer Activity of Tubulysin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity and cytotoxicity of Tubulysin D, a potent anti-cancer agent. This compound, a natural product isolated from myxobacteria, has garnered significant interest in the field of oncology due to its exceptional potency against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics. This document details its mechanism of action, summarizes its cytotoxic effects, presents relevant experimental methodologies, and visualizes the key signaling pathways involved in its cellular activity.

Biological Activity and Mechanism of Action

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization: The primary mechanism of action of this compound is the inhibition of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site, preventing the assembly of microtubules. This disruption of the microtubule network leads to a cascade of cellular events.

Cell Cycle Arrest: By destabilizing the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, this compound induces cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from progressing through mitosis and ultimately leads to their demise.

Induction of Apoptosis: The sustained mitotic arrest triggered by this compound activates the intrinsic apoptotic pathway. This programmed cell death is a key mechanism by which this compound eliminates cancer cells. The signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and subsequent execution of apoptosis.

Cytotoxicity of this compound

This compound exhibits extraordinary potency with IC50 values in the picomolar to low nanomolar range across a variety of human cancer cell lines. Its effectiveness extends to multidrug-resistant (MDR) cell lines, making it a promising candidate for overcoming drug resistance in cancer therapy.

| Cell Line | Cancer Type | IC50 (pM) | Reference(s) |

| HL-60 | Acute Promyelocytic Leukemia | 4.7 | [1] |

| HCT116 | Colorectal Carcinoma | 3.1 | [1] |

| MCF7 | Breast Adenocarcinoma | 670 | [1] |

| A549 | Lung Carcinoma | 13 | [1] |

| KB | Human Epidermoid Carcinoma | Varies (nM range) | [2] |

| KB 8.5 (MDR1+) | Human Epidermoid Carcinoma | Varies (nM range) | [2] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines.

Experimental Protocols

The following are generalized protocols for commonly used cytotoxicity assays to evaluate the efficacy of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

| Step | Procedure |

| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment. |

| 2. Compound Treatment | Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours). |

| 3. MTT Addition | Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3] |

| 4. Solubilization | Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. |

| 5. Absorbance Reading | Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable cells. |

| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. |

Table 2: Generalized MTT Assay Protocol.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

| Step | Procedure |

| 1. Cell Seeding & Treatment | Seed and treat cells with this compound as described in the MTT assay protocol. |

| 2. Cell Fixation | After the incubation period, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4][5][6] |

| 3. Staining | Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.[4][5][6] |

| 4. Washing | Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[4][5][6] |

| 5. Solubilization | Air-dry the plates and then add a solubilizing agent (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.[4][5][6] |

| 6. Absorbance Reading | Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 565 nm.[5] The absorbance is proportional to the total cellular protein content. |

| 7. Data Analysis | Calculate the percentage of cell growth inhibition and determine the IC50 value. |

Table 3: Generalized SRB Assay Protocol.

Visualizing the Molecular Interactions and Signaling Cascades

Mechanism of Action

The following diagram illustrates the primary mechanism by which this compound exerts its cytotoxic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Discovery and Isolation of Tubulysin D from Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin D, a potent cytotoxic tetrapeptide, has garnered significant attention in the field of oncology due to its profound anti-mitotic activity, even in multi-drug resistant cancer cell lines.[1][2][3] Originally isolated from myxobacteria, this natural product represents a promising payload for antibody-drug conjugates (ADCs).[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in drug discovery and development.

Discovery and Producing Organisms

This compound is a secondary metabolite produced by several strains of myxobacteria, most notably Archangium gephyra and Angiococcus disciformis.[1][4][5] These soil-dwelling Gram-negative bacteria are known producers of a diverse array of bioactive natural products.[6] The initial discovery of the tubulysin family of compounds was reported by Höfle and Reichenbach, who isolated these novel cytostatic peptides from the culture broth of these myxobacterial strains.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₆₅N₅O₉S | [7] |

| Molecular Weight | 828.1 g/mol | [7] |

| Monoisotopic Mass | 827.45029984 Da | [7] |

Experimental Protocols

Fermentation of Archangium gephyra

The production of this compound from myxobacterial cultures is typically achieved through fermentation. While specific media compositions and fermentation parameters can be optimized, a general protocol is outlined below. It is important to note that the yield of this compound from fermentation is generally low, often less than 4 mg per liter of culture medium.[8]

Protocol:

-

Strain Cultivation: Archangium gephyra is cultivated in a suitable liquid medium, such as one containing an enzymatic hydrolysate of casein, to promote cell growth.[9]

-

Adsorber Resin: To facilitate the extraction of the lipophilic tubulysins from the culture medium, an adsorber resin (e.g., Amberlite XAD-16) is typically added to the fermentation broth.[10]

-

Incubation: The fermentation is carried out for a period of several days, with a recent study indicating that tubulysin production in Archangium gephyra KYC5002 occurs during the death phase of the cells.[5][11]

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as LC-MS.[12]

Extraction and Isolation of this compound

Following fermentation, a multi-step process is employed to extract and purify this compound.

Protocol:

-

Harvesting: The culture broth, including the adsorber resin and cell mass, is harvested.

-

Solvent Extraction: The harvested material is subjected to solvent extraction, typically using a polar organic solvent like acetone or ethyl acetate, to recover the tubulysins.[13]

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity, further enriching the fraction containing this compound.[10]

-

Chromatographic Purification: The enriched extract undergoes several rounds of chromatographic purification. This is a critical step to isolate this compound from other tubulysin analogues and co-metabolites.[10]

-

Technique: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification steps.[14][15][16]

-

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used for the separation of these hydrophobic peptides.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.[17]

-

Detection: A UV detector is used to monitor the elution of the compounds.

-

Workflow for Isolation and Purification of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[18][19][20][21] This provides the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the connectivity and stereochemistry of the molecule.[8][22]

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (e.g., COSY, HMBC, HSQC): These experiments establish correlations between different nuclei, allowing for the assembly of the molecular structure.

-

Note: Specific chemical shift data for this compound is extensive and can be found in specialized chemical databases and publications focused on its total synthesis.

Cytotoxicity Assessment

The potent cytotoxic activity of this compound is a key characteristic. The MTT assay is a common method used to quantify this activity.[4][23][24][25]

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the absorbance values against the log of the this compound concentration.

Quantitative Data

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| N87 | Gastric Carcinoma | - | [23] |

| MDA-MB-361-DYT2 | Breast Carcinoma | - | [23] |

| KB (MDR1⁻) | Epidermoid Carcinoma | - | [23] |

| KB 8.5 (MDR1⁺) | Epidermoid Carcinoma (Multi-drug resistant) | - | [23] |

| K562 | Chronic Myelogenous Leukemia | - | [4] |

Note: Specific IC₅₀ values from the referenced literature are presented as ranges or require direct consultation of the source for precise figures. The table indicates the cell lines against which this compound has been tested.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][26] The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic or mitochondrial pathway.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's mechanism of inducing apoptosis via the mitochondrial pathway.

The process is initiated by the disruption of microtubules, which triggers cellular stress signals that converge on the mitochondria. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, and the inhibition of anti-apoptotic members such as Bcl-2 and Bcl-xL.[10][27][28][29] The activation of Bax and Bak results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[30][31][32] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[33] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[33][34][35]

Conclusion

This compound stands out as a highly potent natural product with significant potential in cancer therapy. Its discovery in myxobacteria has opened avenues for the development of novel anti-cancer agents, particularly as payloads in ADCs. The intricate processes of its isolation and the elucidation of its complex structure underscore the challenges and rewards of natural product drug discovery. A thorough understanding of its mechanism of action provides a rational basis for its clinical development and the design of next-generation tubulysin analogues with improved therapeutic indices. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable molecule.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. 호스팅 기간 만료 [x-y.net]

- 7. This compound | C43H65N5O9S | CID 12134546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved methods of isolation and purification of myxobacteria and development of fruiting body formation of two strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 16. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cdc.gov [cdc.gov]

- 21. “MS-Ready” structures for non-targeted high-resolution mass spectrometry screening studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 27. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. youtube.com [youtube.com]

- 33. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

In-vitro and In-vivo Preclinical Studies of Tubulysin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin D, a potent tetrapeptide derived from myxobacteria, has garnered significant attention in preclinical cancer research due to its profound cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4][5] This technical guide provides a comprehensive overview of the in-vitro and in-vivo preclinical studies of this compound, with a focus on its application as a payload in antibody-drug conjugates (ADCs). The inherent systemic toxicity of this compound as a standalone agent has largely directed its preclinical and clinical development towards targeted delivery systems, most notably ADCs, which aim to concentrate its cytotoxic effects at the tumor site while minimizing off-target toxicities.[6][7] This guide presents key quantitative data, detailed experimental protocols for essential in-vitro assays, and visual representations of the underlying molecular pathways and experimental workflows.

In-vitro Studies

The in-vitro potency of this compound is remarkably high, with IC50 values often in the picomolar to low nanomolar range across various cancer cell lines. This potent activity is maintained even in cell lines that overexpress P-glycoprotein, a common mechanism of multidrug resistance.[1][4]

Quantitative In-vitro Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 4.7 | [3] |

| HCT116 | Human Colorectal Carcinoma | 3.1 | [3] |

| MCF7 | Human Breast Adenocarcinoma | 670 | [3] |

| A549 | Human Lung Carcinoma | 13 | [3] |

| L428 | Hodgkin's Lymphoma (MDR+) | Similar potency to non-MDR lines | [8] |

| HL60/RV | Doxorubicin-resistant Leukemia (MDR+) | Similar potency to non-MDR lines | [8] |

Experimental Protocols: In-vitro Assays

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on adherent or suspension cancer cell lines.[6][9][10][11][12]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[13]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated control cells.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing the fluorescence by flow cytometry.[1][3][4][8][14]

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

In-vivo Studies

Due to its high systemic toxicity, preclinical in-vivo studies of this compound as a standalone agent are limited.[7] The vast majority of in-vivo efficacy data comes from studies where this compound or its analogs are conjugated to monoclonal antibodies to form ADCs. These ADCs have demonstrated significant, dose-dependent, and target-selective antitumor activity in various xenograft models.[15]

Quantitative In-vivo Data: Efficacy of this compound-based ADCs

| ADC Target | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| CD22 | BJAB.Luc human lymphoma | 1 | 57% | [15] |

| CD22 | BJAB.Luc human lymphoma | 2 | 74% (Day 13) | [15] |

Note: The efficacy of this compound-based ADCs is highly dependent on the target antigen, the linker chemistry, and the drug-to-antibody ratio (DAR).

Experimental Protocol: In-vivo Xenograft Efficacy Study

This is a general protocol for assessing the in-vivo efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.[16][17][18]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Dosing solutions of the test article (e.g., this compound-based ADC) and vehicle control

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the tumor-bearing mice into treatment and control groups.

-

Treatment: Administer the test article and vehicle control to the respective groups according to the planned dosing schedule (e.g., intravenously, intraperitoneally).

-

Monitoring: Monitor the tumor volume (measured with calipers) and the body weight of the mice regularly (e.g., twice weekly).

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if there are signs of excessive toxicity in the treatment groups.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

In-vitro Cytotoxicity Assay Workflow

In-vivo Xenograft Study Workflow

Conclusion

The preclinical data for this compound strongly support its potent and broad-spectrum anticancer activity, particularly against multidrug-resistant tumors. While its systemic toxicity limits its utility as a standalone therapeutic, its incorporation into antibody-drug conjugates has demonstrated significant promise in preclinical models. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this compound and its analogs. Further research is warranted to fully elucidate the complex signaling pathways involved in this compound-induced cell death and to optimize its targeted delivery for clinical applications.

References

- 1. biologi.ub.ac.id [biologi.ub.ac.id]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. igbmc.fr [igbmc.fr]

- 5. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchhub.com [researchhub.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ZA [thermofisher.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide to the Binding of Tubulysin D on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Tubulysin D, a potent cytotoxic peptide, to its target, β-tubulin. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the binding interaction and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from myxobacteria that exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including those that are multi-drug resistant.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1] Tubulysins, including this compound, bind to the vinca domain on the β-subunit of tubulin.[2] This binding disrupts the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle.

Quantitative Binding and Cytotoxicity Data

The potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the available IC50 data.

| Compound | Cell Line | IC50 (pM) | Reference |

| This compound | HL60 (human promyelocytic leukemia) | 4.7 | [1] |

| This compound | HCT116 (human colorectal carcinoma) | 3.1 | [1] |

| This compound | MCF7 (human breast adenocarcinoma) | 670 | [1] |

| This compound | A549 (human lung carcinoma) | 13 | [1] |

Experimental Protocols

The characterization of the binding of this compound to β-tubulin and the assessment of its biological activity rely on several key experimental techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of the tubulin-tubulysin complex at atomic resolution. This provides precise information about the binding site and the interactions between the ligand and the protein.

Methodology:

-

Protein Expression and Purification: Tubulin is typically purified from bovine or porcine brain. Recombinant expression in insect or mammalian cells is also employed.

-

Complex Formation: Purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The tubulin-Tubulysin D complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly used. Obtaining high-quality crystals of the tubulin heterodimer can be challenging due to its inherent flexibility.[3]

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.[4]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes upon binding.

Methodology:

-

Isotope Labeling: For protein-observed NMR experiments, tubulin is typically uniformly labeled with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.[6]

-

NMR Titration: A series of 2D 1H-15N HSQC spectra of the labeled tubulin are recorded upon titration with increasing concentrations of unlabeled this compound.

-

Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand binding are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the protein's structure to identify the binding site.[7]

-

Dissociation Constant (Kd) Determination: The magnitude of the chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd), which is a measure of binding affinity.

Fluorescence-Based Tubulin Polymerization Assay

This assay is used to measure the effect of compounds on the in vitro polymerization of tubulin. It is a common method to screen for and characterize tubulin inhibitors like this compound.

Methodology:

-

Reagent Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), is included in the buffer.[8]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Test compounds, including this compound and controls (e.g., paclitaxel as a polymerization promoter and nocodazole as a depolymerizer), are added to the wells.

-

Initiation of Polymerization: The reaction is initiated by the addition of GTP and by incubating the plate at 37°C.[9]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI). An increase in fluorescence indicates tubulin polymerization, as DAPI fluoresces more intensely when bound to microtubules.[8][10]

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC50 value for inhibition of tubulin polymerization can be calculated from dose-response curves.

Visualizations

This compound Binding to the Vinca Domain of β-Tubulin

The following diagram illustrates the key interactions between this compound and the vinca domain of β-tubulin. This compound binds at the interface between two tubulin heterodimers, preventing the curved-to-straight conformational change required for microtubule assembly.

Caption: Binding of this compound to the Vinca Domain and its Cellular Consequences.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the identification and characterization of a tubulin-binding agent like this compound.

Caption: A typical workflow for identifying and characterizing tubulin-binding agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to identify the ligand binding site of Mincle using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. maxanim.com [maxanim.com]

The Disruption of Microtubule Dynamics by Tubulysin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin D, a potent tetrapeptide isolated from myxobacteria, has emerged as a powerful antimitotic agent with significant potential in cancer therapy. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, compiling quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular functions. The constant transition between polymerization and depolymerization, a process termed dynamic instability, is tightly regulated and crucial for the proper formation and function of the mitotic spindle during cell division. Disruption of this delicate equilibrium by microtubule-targeting agents (MTAs) can lead to mitotic arrest and subsequent apoptotic cell death, making them a cornerstone of cancer chemotherapy.

This compound is a member of the tubulysin family of natural products and is distinguished by its exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2] It exerts its effects by inhibiting tubulin polymerization, thereby interfering with the formation and function of the mitotic spindle.[1] This guide delves into the specifics of this interaction, providing researchers and drug development professionals with the necessary information to effectively study and utilize this potent compound.

Quantitative Effects of this compound on Microtubule Dynamics and Cell Viability

| Cell Line | IC50 (Antiproliferative Activity) | Reference |

| HL60 (human promyelocytic leukemia) | 4.7 pM | [1] |

| HCT116 (human colorectal carcinoma) | 3.1 pM | [1] |

| MCF7 (human breast adenocarcinoma) | 670 pM | [1] |

| A549 (human lung carcinoma) | 13 pM | [1] |

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the proliferation of different human cancer cell lines.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to directly assess the inhibitory effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure: a. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer. b. Add glycerol to the tubulin solution to a final concentration of 10% (v/v) to promote polymerization. c. Prepare serial dilutions of this compound in G-PEM buffer. d. In a pre-chilled 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole). e. To initiate polymerization, add the tubulin solution to each well. f. Immediately place the plate in a microplate reader pre-warmed to 37°C. g. Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization. h. Plot the absorbance values against time to generate polymerization curves. The IC50 value for polymerization inhibition can be determined from the concentration-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method to determine the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., based on the IC50 for cytotoxicity, a starting point could be in the low nanomolar range) for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Staining: a. Harvest the cells by trypsinization and wash with ice-cold PBS. b. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. c. Centrifuge the fixed cells and wash with PBS. d. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. e. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Excite the PI with a 488 nm laser and detect the emission using a long-pass filter (e.g., >600 nm). c. Collect data from at least 10,000 events per sample. d. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Apoptosis Assay by Annexin V Staining

This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat) in a suitable culture vessel.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 12, 24, 48 hours) to determine a time and concentration-dependent response.

-

-

Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells. d. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Excite the FITC with a 488 nm laser and detect the emission using a 530/30 nm bandpass filter. Excite PI/7-AAD with the 488 nm laser and detect the emission using a >670 nm long-pass filter. c. Analyze the dot plots to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Visualizations

The primary molecular event initiated by this compound is its binding to tubulin, which inhibits polymerization. This disruption of microtubule dynamics has profound downstream consequences, primarily leading to the activation of the Spindle Assembly Checkpoint (SAC) and ultimately, apoptosis.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for investigating the effects of this compound.

Signaling Pathway from Microtubule Disruption to Apoptosis

This compound's inhibition of tubulin polymerization leads to defective mitotic spindle formation. This is sensed by the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in mitosis to allow for the correction of errors. However, prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers the intrinsic apoptotic pathway.

Caption: this compound-induced signaling cascade to apoptosis.

Conclusion

This compound is a highly potent antimitotic agent that effectively disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel anticancer strategies. Further research is warranted to elucidate the precise quantitative effects of this compound on the dynamic instability parameters of microtubules and to fully map the downstream signaling pathways activated by its interaction with tubulin.

References

Methodological & Application

Application Note: Protocol for Conjugating Tubulysin D to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conjugation of the potent microtubule inhibitor, Tubulysin D, to a monoclonal antibody (mAb) via cysteine-maleimide chemistry. This compound is a highly cytotoxic agent, making it a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] This protocol outlines the essential steps for antibody reduction, preparation of the this compound-linker complex, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC. The methodologies described herein are intended to provide a robust framework for the development of novel this compound-based ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[3] An ADC consists of a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3]

Tubulysins are a class of natural tetrapeptides that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.[1] Their high potency makes them ideal candidates for use as ADC payloads.

This protocol focuses on the conjugation of a maleimide-functionalized this compound derivative to the thiol groups of a monoclonal antibody. The interchain disulfide bonds of the antibody are partially reduced to generate free cysteine residues, which then react with the maleimide group of the this compound-linker construct to form a stable thioether bond.[4][5][6] The resulting ADC can be characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Mechanism of Action: this compound

Tubulysins bind to the vinca domain of β-tubulin, leading to the inhibition of microtubule polymerization.[2] This disruption of the cytoskeleton in dividing cells ultimately triggers apoptosis.[2] The potent anti-angiogenic activity of some tubulin inhibitors may also contribute to their overall anti-tumor efficacy.[2]

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Monoclonal Antibody (e.g., IgG1) | In-house or Commercial | - |

| Maleimide-activated this compound Linker | In-house or Commercial | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Sephadex G-25 Desalting Column | Cytiva | 17-0851-01 |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004932 |

| Ammonium Sulfate | Sigma-Aldrich | A4418 |

| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 |

| Sodium Phosphate, Dibasic | Sigma-Aldrich | S0876 |

| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Cancer Cell Line (Antigen-positive) | ATCC | - |

| Cancer Cell Line (Antigen-negative) | ATCC | - |

Experimental Protocols

This section details the step-by-step procedures for the conjugation of this compound to an antibody.

Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

-

Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

-

Prepare a 10 mM stock solution of TCEP in water.

-

Add a 10-20 molar excess of TCEP to the antibody solution.[1][7] The optimal TCEP concentration should be determined empirically to achieve the desired drug-to-antibody ratio.

-

Incubate the mixture at room temperature for 1-3 hours with gentle mixing.[7]

-

Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).[1][8]

Preparation of this compound-Linker Solution

-

Allow the vial of maleimide-activated this compound-linker to warm to room temperature.

-

Prepare a 10 mM stock solution of the this compound-linker in anhydrous DMSO.[1][9] Vortex briefly to ensure complete dissolution.

-

This stock solution should be used immediately.

Conjugation Reaction

-

To the reduced and purified antibody solution, slowly add a 10-20 molar excess of the this compound-linker stock solution while gently vortexing.[1][9]

-

Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[1][4]

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

Figure 1. Experimental workflow for the conjugation of this compound to an antibody.

Purification of the Antibody-Drug Conjugate

-

After the conjugation reaction, purify the ADC from unconjugated this compound-linker and other small molecules using size-exclusion chromatography (SEC) with a Sephadex G-25 column.[8][10][11]

-

Equilibrate the column with PBS, pH 7.4.

-

Load the reaction mixture onto the column.

-

Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume as the first peak.[1]

-

Collect the fractions containing the purified ADC.

-

The concentration of the purified ADC can be determined by measuring the absorbance at 280 nm.

Characterization of the Antibody-Drug Conjugate

The average DAR and the distribution of drug-loaded species can be determined by HIC.[12][13]

-

Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 10-50 µg of the purified ADC.

-

Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the absorbance at 280 nm.

-

The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated this compound molecules (DAR2, DAR4, etc.).[12][13]

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100[]

Figure 2. Logical flow for the calculation of the average Drug-to-Antibody Ratio (DAR).

The purity and aggregation level of the ADC can be assessed by SEC.

-

Use a suitable SEC column and a mobile phase such as PBS, pH 7.4.

-

Inject 10-50 µg of the purified ADC.

-

The main peak corresponds to the monomeric ADC. The presence of high molecular weight species indicates aggregation.

In Vitro Cytotoxicity Assay

The potency of the this compound ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[2][15][16]

-

Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[2]

-

Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound-linker in cell culture medium.

-

Remove the old medium from the cells and add the serially diluted compounds.

-

Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the this compound ADC.

Table 1: Conjugation and Purification Summary

| Parameter | Result |

| Initial Antibody Concentration (mg/mL) | |

| TCEP:Antibody Molar Ratio | |

| This compound-Linker:Antibody Molar Ratio | |

| Final ADC Concentration (mg/mL) | |

| Conjugation Efficiency (%) | |

| Overall Yield (%) |

Table 2: Characterization of this compound ADC

| Parameter | Method | Result |

| Average Drug-to-Antibody Ratio (DAR) | HIC | |

| Purity (% Monomer) | SEC | |

| Aggregation (%) | SEC |

Table 3: In Vitro Cytotoxicity (IC50 values in nM)

| Compound | Antigen-Positive Cell Line | Antigen-Negative Cell Line |

| This compound ADC | ||

| Unconjugated Antibody | ||

| Free this compound-Linker |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |

| Hydrolysis of maleimide group. | Prepare the this compound-linker solution immediately before use. | |

| High Aggregation | High concentration of organic solvent. | Keep the final DMSO concentration below 10%. |

| Hydrophobic nature of the payload. | Optimize the conjugation conditions (e.g., pH, temperature). Consider using a more hydrophilic linker. | |

| Poor ADC Yield | Loss of material during purification. | Optimize the purification protocol. Ensure proper column packing and equilibration. |

| Inconsistent Results | Variability in reagents or technique. | Use high-quality reagents and maintain consistent experimental conditions. |

Conclusion

This application note provides a comprehensive protocol for the generation and characterization of a this compound-based antibody-drug conjugate. By following these procedures, researchers can produce ADCs with a defined drug-to-antibody ratio and assess their purity and in vitro potency. The successful conjugation of this compound to a monoclonal antibody represents a critical step in the development of novel and highly effective targeted therapies for cancer. Further optimization of the linker chemistry and conjugation strategy may lead to ADCs with improved stability, pharmacokinetics, and therapeutic efficacy.

References

- 1. biotium.com [biotium.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. In vitro cytotoxicity assay [bio-protocol.org]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tubulysin D in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin D is a highly potent cytotoxic peptide derived from myxobacteria, such as Archangium geophyra and Angiococcus disciformis.[1] It belongs to a class of compounds that are powerful inhibitors of tubulin polymerization.[2] Due to its exceptional potency against a wide range of cancer cell lines, including those with multidrug resistance (MDR), this compound has garnered significant interest as a payload for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) in targeted cancer therapy.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and antimitotic effects.

Mechanism of Action